molecular formula C12H13ClF2O2 B8343315 2-(4-Difluoromethoxyphenyl)-3-methylbutyryl chloride

2-(4-Difluoromethoxyphenyl)-3-methylbutyryl chloride

Cat. No. B8343315
M. Wt: 262.68 g/mol
InChI Key: GXNAZXKPZSMSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04394388

Procedure details

A solution of α-isopropyl-4-difluoromethoxyphenylacetyl chloride (4.58 mmol) in ether (5 ml) is added to an ether (20 ml) solution of α-cyano-m-phenoxybenzyl alcohol (4.58 mmol) and pyridine (0.5 ml). The mixture is stirred overnight and filtered. The filtrate and the washings are evaporated and the residual oil is purified on 5×20 cm silica gel plates using 1:1 methylenechloride-hexane as eluent. The band in the silica gel plate is extracted with ether and evaporated to give the desired ester as an oil.
Quantity
4.58 mmol
Type
reactant
Reaction Step One
Quantity
4.58 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH:15]([F:17])[F:16])=[CH:10][CH:9]=1)[C:5](Cl)=[O:6])([CH3:3])[CH3:2].[C:18]([CH:20]([OH:34])[C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([O:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:22]=1)#[N:19].N1C=CC=CC=1>CCOCC>[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH:15]([F:17])[F:16])=[CH:10][CH:9]=1)[C:5]([O:34][CH:20]([C:18]#[N:19])[C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([O:27][C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:22]=1)=[O:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.58 mmol
Type
reactant
Smiles
C(C)(C)C(C(=O)Cl)C1=CC=C(C=C1)OC(F)F
Name
Quantity
4.58 mmol
Type
reactant
Smiles
C(#N)C(C1=CC(=CC=C1)OC1=CC=CC=C1)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate and the washings are evaporated
CUSTOM
Type
CUSTOM
Details
the residual oil is purified on 5×20 cm silica gel plates
EXTRACTION
Type
EXTRACTION
Details
The band in the silica gel plate is extracted with ether
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C(C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)C1=CC=C(C=C1)OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.